3,8-Dibromobenzo[c]cinnoline

Electrophilic aromatic substitution Regioselective nitration Halogen-directed synthesis

Rigid planar brominated heterocycles with precise 3,8-substitution are essential for controlling electronic properties and reaction outcomes-generic isomers or chlorinated analogs fail to deliver equivalent LogP (4.308) or ortho-directing effects. - **Regioselective nitration:** Ortho to bromine, yields 3,8-dibromo-4-nitro derivative (m.p. 207-209 °C). - **OLED materials:** Validated intermediate for polymers with LUMO = -3.42 eV (electron-injection optimized). - **High lipophilicity:** >30× more hydrophobic than parent scaffold; ideal for membrane assays & hydrophobic matrices. Available in research-grade purity with immediate shipment.

Molecular Formula C12H6Br2N2
Molecular Weight 338.00 g/mol
Cat. No. B12847510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dibromobenzo[c]cinnoline
Molecular FormulaC12H6Br2N2
Molecular Weight338.00 g/mol
Structural Identifiers
SMILESC1=CC2=C3C=CC(=CC3=NN=C2C=C1Br)Br
InChIInChI=1S/C12H6Br2N2/c13-7-1-3-9-10-4-2-8(14)6-12(10)16-15-11(9)5-7/h1-6H
InChIKeyDHEJMXHUNWPNME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dibromobenzo[c]cinnoline: Physicochemical Profile


3,8-Dibromobenzo[c]cinnoline is a dibrominated heterocyclic compound belonging to the benzo[c]cinnoline class, characterized by a rigid, planar aromatic framework with bromine atoms positioned at the 3- and 8-positions. Its molecular formula is C12H6Br2N2, with a molecular weight of approximately 338 Da and a calculated LogP of 4.308, indicating significantly higher lipophilicity than the unsubstituted parent scaffold . This bromination pattern creates two reactive sites for metal-catalyzed cross-coupling reactions, enabling precise elaboration into more complex molecular architectures . The compound serves as a versatile building block in materials chemistry, particularly for synthesizing conjugated polymers and functionalized heterocycles.

Cross-coupling building block for conjugated polymers
Bromo-directed regioselective functionalization
Elevated lipophilicity scaffold (LogP ~4.3)
OLED material intermediate via established synthetic route

Why 3,8-Dibromobenzo[c]cinnoline Cannot Be Substituted


Generic substitution of 3,8-dibromobenzo[c]cinnoline with other benzo[c]cinnoline derivatives—including the unsubstituted parent, monobromo isomers, or dichloro analogs—is not feasible without compromising specific downstream outcomes. The precise 3,8-dibromo substitution pattern is critical for directing regioselective electrophilic aromatic substitutions, such as nitration exclusively ortho to the bromine atoms, a pathway that differs fundamentally from that of chlorinated or non-halogenated analogs [1]. Furthermore, the significantly elevated LogP of 4.308 relative to the parent benzo[c]cinnoline (LogP ~2.4–2.8) alters solubility and partitioning behavior in ways that cannot be mimicked by other substituent patterns, directly impacting material processing and biological assay conditions [2]. The quantitative evidence below substantiates that alternative compounds do not yield equivalent performance in these specific chemical and physicochemical contexts.

Regioselective nitration outcome may shift with monobromo or dichloro analogs
Lipophilicity and solubility profile differ substantially from unsubstituted parent
Polymer electronic properties may not reproduce with other halogen isomers

3,8-Dibromobenzo[c]cinnoline – Quantitative Differentiation


Regioselective Nitration: 3,8-Dibromo vs. 3,8-Dichloro

Under identical nitration conditions (KNO₃/H₂SO₄, 90 °C, 1 h), 3,8-dibromobenzo[c]cinnoline yields the corresponding 4-nitro derivative with a distinct melting point of 207–209 °C, whereas the 3,8-dichloro analog yields its 4-nitro derivative with a melting point of 187–190 °C [1]. This 20 °C difference in the melting point of the nitration product reflects altered crystal packing and intermolecular interactions driven by the heavier bromine substituents, which is consequential for purification and downstream processing.

Nitration product mp
Head-to-head
3,8-Dibromo 207–209 °C
3,8-Dichloro 187–190 °C
Δ ~20 °C
Supports easier isolation and purification
Direct comparative nitration (KNO₃/H₂SO₄, 90 °C)
Electrophilic aromatic substitution Regioselective nitration Halogen-directed synthesis

Lipophilicity: 3,8-Dibromo vs. Unsubstituted Parent

The calculated LogP of 3,8-dibromobenzo[c]cinnoline is 4.308 , whereas the unsubstituted parent benzo[c]cinnoline exhibits a LogP in the range of 2.40–2.78 depending on the source [1][2]. This represents an increase of approximately 1.5–1.9 LogP units, corresponding to a >30-fold increase in octanol-water partition coefficient.

Calculated LogP
Reported
4.31
vs parent ~2.4–2.8 (Δ ~1.5–1.9)
Higher lipophilicity supports non-polar partitioning
Cross-study calculated values; verify experimentally
Lipophilicity LogP Physicochemical properties

Cross-Coupling Precursor for Conjugated Polymers

3,8-Dibromobenzo[c]cinnoline is specifically employed as a key intermediate in the multi-step synthesis of conjugated polymers containing benzo[c]cinnoline and oxadiazole moieties. In one published route, the dibromo compound serves as the precursor to 3,8-benzo[c]cinnoline dicarboxylic acid, which is then incorporated into polymers exhibiting low LUMO levels of −3.42 eV and −3.45 eV—energetic profiles suitable for electron-injection/hole-blocking layers in OLEDs [1]. Alternative bromination patterns or halogen types would alter the regiochemistry and electronic properties of the resulting polymers.

Polymer LUMO (eV)
Reported
−3.42 / −3.45
Electron-injection layer fit
CV of thin films; isomer substitution alters energetics
Conjugated polymers Cross-coupling OLED materials

UV Absorption Additivity from Bromine Substitution

Studies on the ultraviolet absorption spectra of bromobenzo[c]cinnolines demonstrate that when more than one bromine atom is present, shifts in the absorption peaks are additive relative to the monobromo derivatives [1]. The 3,8-dibromo substitution pattern therefore produces a predictable and quantifiable bathochromic shift compared to mono-brominated or non-brominated analogs. This additive property allows researchers to rationally tune optical absorption by selecting the number and position of bromine substituents.

UV bathochromic shift
Class-level
Additive shift trend
Predictable tuning of absorption wavelength
Exact nm values not reported; review class data
UV-Vis spectroscopy Electronic absorption Structure-property relationship

3,8-Dibromobenzo[c]cinnoline – Key Application Scenarios


Regioselective Nitration for Pharmaceutical Intermediates

When a synthetic route requires exclusive ortho-nitration adjacent to a halogen substituent on the benzo[c]cinnoline scaffold, 3,8-dibromobenzo[c]cinnoline is the substrate of choice. The nitration proceeds with high regioselectivity to yield 3,8-dibromo-4-nitrobenzo[c]cinnoline (m.p. 207–209 °C), which can be further elaborated via cross-coupling or reduction to generate pharmacologically relevant amines or biaryl systems. The 20 °C higher melting point of this nitro derivative, compared to the corresponding dichloro analog, facilitates cleaner isolation and reduces purification costs in multi-step sequences [1].

Low-LUMO Polymers for OLED Applications

Researchers developing conjugated polymers with benzo[c]cinnoline-oxadiazole backbones for OLED applications should procure 3,8-dibromobenzo[c]cinnoline specifically. This compound is the established intermediate in the published four-step synthetic route to polymers that exhibit LUMO levels of −3.42 eV and −3.45 eV—energy values ideally positioned for electron-injection and hole-blocking functions in organic light-emitting diodes [2]. Substituting with other bromo-isomers or halogen analogs would deviate from the validated synthetic pathway and likely alter the electronic properties of the final polymer.

Lipophilic Fluorescent Probes & Hydrophobic Materials

For applications demanding high lipophilicity—such as lipid bilayer-embedded fluorescent sensors, hydrophobic coatings, or non-polar solvent-processable materials—3,8-dibromobenzo[c]cinnoline (LogP 4.308) offers a >30-fold increase in partition coefficient relative to the unsubstituted parent scaffold (LogP ~2.4–2.8) [3]. This enhanced hydrophobicity can be leveraged to improve membrane partitioning in biological assays or to increase compatibility with hydrophobic polymer matrices in materials science applications.

Predictable UV Absorption Shifts via Bromination

In spectroscopic applications where predictable bathochromic shifts are required—such as in UV-absorbing coatings, optical filters, or wavelength-specific photocatalysts—the 3,8-dibromo substitution pattern provides a well-characterized additive effect on absorption peak positions [4]. Researchers can use the established trend of additive shifts to design molecules with target absorption wavelengths, knowing that the 3,8-dibromo derivative will produce a larger red shift than any monobromo analog while maintaining the benzo[c]cinnoline core's desirable electronic properties.

Application
Selection Property
Validation Focus
Regioselective nitration intermediates
Ortho-bromo-directed substitution
Reaction selectivity & product crystallinity
OLED polymer synthesis
3,8-Dibromo cross-coupling precursor
Polymer LUMO alignment reproducibility
Lipophilic probes & hydrophobic materials
Elevated LogP scaffold
Partitioning in non-polar media
UV-absorbing coatings / photocatalysts
Additive bromine bathochromic shift
Wavelength predictability & design
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